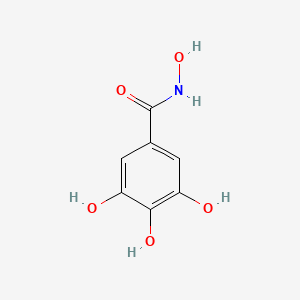

3,4,5-Trihydroxybenzohydroxamic acid

描述

Overview of Hydroxamic Acid Moiety Significance

The hydroxamic acid moiety is of paramount importance primarily due to its exceptional ability to act as a chelator for metal ions, particularly iron (Fe³⁺) and zinc (Zn²⁺). This property is central to many of its biological activities. In nature, certain microorganisms produce hydroxamic acid-containing molecules called siderophores to sequester essential iron from their environment.

In medicinal chemistry, this metal-chelating capability is exploited in the design of enzyme inhibitors. Many enzymes, known as metalloenzymes, require a metal ion in their active site to function. By binding to this metal ion, hydroxamic acid derivatives can block the enzyme's activity. This mechanism is the basis for several approved drugs and numerous research compounds targeting a variety of diseases.

Historical Context of Hydroxamic Acid Research

The study of hydroxamic acids dates back to the late 19th century, but their biological significance came into focus in the mid-20th century with the discovery of naturally occurring hydroxamic acids like siderophores. A pivotal moment in their modern therapeutic application was the development of hydroxamic acid-based inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various cancers. The successful development and approval of HDAC inhibitors like Vorinostat, Belinostat, and Panobinostat for cancer treatment have solidified the importance of the hydroxamic acid scaffold in drug discovery. nih.gov

Classification and Structural Features of Hydroxamic Acids

Hydroxamic acids can be classified based on the nature of the "R" group attached to the carbonyl carbon. They can be aliphatic, aromatic, or heterocyclic. The general structure consists of a carbonyl group bonded to a nitrogen atom, which in turn is bonded to a hydroxyl group.

They exist in two tautomeric forms: the keto form (R-C(=O)NHOH) and the iminol form (R-C(OH)=NOH). The keto form is generally more stable. nih.gov Hydroxamic acids are weak acids, and the deprotonation of the hydroxylamino group results in a hydroxamate anion, which is a powerful bidentate ligand for metal ions.

Table 1: General Properties and Features of Hydroxamic Acids

| Feature | Description |

|---|---|

| Functional Group | -C(=O)N(OH)- |

| Key Property | Metal ion chelation (especially Fe³⁺ and Zn²⁺) |

| Tautomerism | Exists in keto and iminol forms |

| Acidity | Weakly acidic |

| Biological Role | Enzyme inhibition, iron transport (siderophores) |

Scope of Research on 3,4,5-Trihydroxybenzohydroxamic Acid

This compound, also known as gallohydroxamic acid, is a derivative of gallic acid (3,4,5-trihydroxybenzoic acid). Gallic acid is a naturally occurring phenolic compound found in numerous plants and is well-documented for its potent antioxidant, anti-inflammatory, and anticancer properties. wikipedia.orgmedchemexpress.comnih.gov

The research on this compound itself is not as extensive as that on its parent compound, gallic acid. However, the combination of the biologically active gallic acid backbone with the metal-chelating hydroxamic acid functional group presents a compelling case for its investigation. The potential research scope for this compound is largely centered on leveraging the synergistic effects of these two moieties.

Key areas of research interest would include its potential as:

An enhanced antioxidant: The multiple hydroxyl groups from the gallic acid portion, combined with the hydroxamic acid's ability to chelate redox-active metals like iron, could lead to superior antioxidant activity by preventing the formation of damaging free radicals.

A potent enzyme inhibitor: Given the proven success of hydroxamic acids as inhibitors of metalloenzymes like HDACs and matrix metalloproteinases (MMPs), this compound is a candidate for the development of new inhibitors. The trihydroxy-substituted phenyl ring could provide additional binding interactions within enzyme active sites, potentially leading to increased potency and selectivity. For instance, gallic acid itself has been shown to inhibit HDACs. nih.gov

An antimicrobial or anticancer agent: Gallic acid and its derivatives have demonstrated activity against various microbes and cancer cell lines. medchemexpress.comnih.govresearchgate.net The introduction of the hydroxamic acid group could modulate this activity, potentially leading to new therapeutic agents. A patent has described the synthesis of 3,4,5-trihydroxybenzoic acid derivatives for their potential as HIV-1 RNase H inhibitors. google.com

The synthesis of this compound would typically involve the conversion of gallic acid (or a protected form) into an activated derivative, such as an acid chloride or ester, which is then reacted with hydroxylamine (B1172632). nih.gov

Table 2: Profile of this compound

| Property | Description |

|---|---|

| Parent Compound | Gallic Acid (3,4,5-Trihydroxybenzoic acid) |

| Key Structural Features | Trihydroxyphenyl ring, Hydroxamic acid moiety |

| Predicted Biological Roles | Antioxidant, Metalloenzyme inhibitor, Anticancer agent |

| Basis for Research Interest | Combines the known biological activity of gallic acid with the metal-chelating function of hydroxamic acids. |

Structure

3D Structure

属性

CAS 编号 |

69839-82-3 |

|---|---|

分子式 |

C7H7NO5 |

分子量 |

185.13 g/mol |

IUPAC 名称 |

N,3,4,5-tetrahydroxybenzamide |

InChI |

InChI=1S/C7H7NO5/c9-4-1-3(7(12)8-13)2-5(10)6(4)11/h1-2,9-11,13H,(H,8,12) |

InChI 键 |

XZPJXKWQNHZMNT-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NO |

规范 SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NO |

其他CAS编号 |

69839-82-3 |

同义词 |

3,4,5-trihydroxybenzohydroxamic acid VF 122 VF-122 |

产品来源 |

United States |

Synthetic Methodologies for 3,4,5 Trihydroxybenzohydroxamic Acid and Its Analogs

General Synthesis Pathways for Hydroxamic Acids

Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are a class of organic compounds with significant chelating properties. wikipedia.org Their synthesis can be achieved through several general pathways starting from various functional groups. researchgate.net

Conversion from Carboxylic Acids and Esters

The most common and intuitive method for preparing hydroxamic acids involves the nucleophilic acyl substitution of carboxylic acid derivatives, particularly esters and acyl chlorides, with hydroxylamine (B1172632) or its salts. wikipedia.orgunimi.it

Carboxylic acids themselves are not sufficiently reactive to undergo direct reaction with hydroxylamine. Therefore, they must first be "activated". This can be achieved in several ways:

Conversion to Esters: Carboxylic acids can be converted to esters, typically methyl or ethyl esters, through acid-catalyzed esterification (Fischer esterification) with the corresponding alcohol. pressbooks.pub These esters are then reacted with hydroxylamine, often under basic (pH > 10) or neutral conditions, to form the hydroxamic acid. organic-chemistry.orgresearchgate.net The reaction is driven by the higher nucleophilicity of hydroxylamine compared to alcohols and the greater stability of the resulting amide-like structure. unimi.it

Conversion to Acyl Chlorides: A highly reactive intermediate, the acyl chloride, can be formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting acyl chloride readily reacts with hydroxylamine to yield the hydroxamic acid.

Use of Coupling Reagents: A wide array of coupling reagents can facilitate the direct condensation of a carboxylic acid with hydroxylamine hydrochloride. These reagents activate the carboxylic acid in situ. Examples include 1-Propanephosphonic acid cyclic anhydride (B1165640) (T3P), N,N′-dicyclohexylcarbodiimide (DCC), and specialized reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), which prevent racemization in chiral substrates. organic-chemistry.org

The reaction of esters with hydroxylamine can be accelerated using microwave activation or performed in continuous flow reactors to improve yields and purity. organic-chemistry.org

Table 1: Selected Reagents for Hydroxamic Acid Synthesis from Carboxylic Acids/Esters

| Starting Material | Reagent(s) | Conditions | Reference(s) |

| Ester | Hydroxylamine Hydrochloride, Base (e.g., NaOH, KOH) | Alkaline (pH > 10) or neutral; Microwave or conventional heating | wikipedia.org, organic-chemistry.org, researchgate.net |

| Carboxylic Acid | 1. Thionyl Chloride (SOCl₂) 2. Hydroxylamine | Formation of acyl chloride intermediate | nih.gov, nih.gov |

| Carboxylic Acid | Ethyl Chloroformate, Hydroxylamine | Neutral pH | researchgate.net |

| Carboxylic Acid | T3P, Hydroxylamine | Ultrasonication can be applied | organic-chemistry.org |

| Carboxylic Acid | 4-NBsOXY, Hydroxylamine Hydrochloride | Prevents racemization | organic-chemistry.org |

| Carboxylic Acid | N,N′-Carbonyldiimidazole (CDI), Hydroxylamine HCl | Two-step, one-pot procedure | mdpi.com |

Transformations from Amides and Nitriles

While less common than routes from carboxylic acid derivatives, amides and nitriles can also serve as precursors to hydroxamic acids.

From Amides: The conversion of amides to hydroxamic acids is essentially an N-hydroxylation. One reported method involves the oxidation of N-trimethylsilylated secondary amides using a molybdenum-peroxide complex (diperoxo-oxohexamethylphosphoramidomolybdenum(VI)), which yields the hydroxamic acid after treatment with EDTA to release it from the molybdenum complex. rsc.org Additionally, biocatalytic methods have been developed; for example, the acyltransferase activity of certain bacterial strains can convert amides like nicotinamide (B372718) into the corresponding hydroxamic acid under mild, neutral pH conditions. nih.gov

From Nitriles: The direct conversion of a nitrile to a hydroxamic acid is not a standard single-step transformation. However, nitriles can be converted to hydroxamic acids via a two-step process. First, the nitrile is hydrolyzed to a primary amide or a carboxylic acid. Palladium catalysts have been shown to facilitate the hydration of a nitrile to a primary amide in the presence of acetamide. organic-chemistry.org This amide can then be converted to the hydroxamic acid using methods described above.

Specific Synthesis of 3,4,5-Trihydroxybenzohydroxamic Acid

The synthesis of the title compound, also known as Gallohydroxamic acid, begins with its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). nih.govsigmaaldrich.com The primary synthetic challenge lies in the reactivity of the three phenolic hydroxyl groups, which must be protected to prevent side reactions during the formation of the hydroxamic acid moiety.

Preparation via Corresponding Ester Reactions

A logical and effective synthetic route involves the protection of the phenolic hydroxyls, formation of a gallic acid ester, reaction with hydroxylamine, and subsequent deprotection.

A plausible synthetic pathway is as follows:

Protection of Phenolic Hydroxyls: The three hydroxyl groups of gallic acid are first protected to prevent their reaction in subsequent steps. Common protecting groups for phenols include acetyl (from acetic anhydride) or benzyl (B1604629) (from benzyl chloride). google.com The use of benzyl ethers is particularly advantageous as they are stable to the basic conditions often used for hydroxamic acid formation and can be removed under neutral conditions via catalytic hydrogenation. This leads to the formation of an intermediate like 3,4,5-tribenzyloxybenzoic acid. google.com

Esterification: The protected gallic acid is converted into its corresponding alkyl ester, for example, methyl 3,4,5-tribenzyloxybenzoate. This can be achieved through standard acid-catalyzed esterification. pressbooks.pubgoogle.com

Formation of the Hydroxamic Acid: The protected ester is then reacted with a basic solution of hydroxylamine (prepared from hydroxylamine hydrochloride and a base like KOH or NaOH) in a suitable solvent. wikipedia.orgresearchgate.net This nucleophilic acyl substitution reaction replaces the -OR group of the ester with the -NHOH group, yielding the protected hydroxamic acid.

Deprotection: The final step is the removal of the protecting groups to reveal the free phenolic hydroxyls. If benzyl groups were used, this is typically accomplished by catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. google.com If acetyl groups were used, they can be removed by mild acid or base hydrolysis. This final step yields this compound.

Table 2: Illustrative Synthetic Route for this compound

| Step | Reactant | Reagents & Conditions | Intermediate/Product | Reference(s) for Methodology |

| 1 | Gallic Acid | Benzyl Chloride, Base (e.g., K₂CO₃) | 3,4,5-Tribenzyloxybenzoic Acid | google.com |

| 2 | 3,4,5-Tribenzyloxybenzoic Acid | Methanol, H₂SO₄ (cat.) | Methyl 3,4,5-tribenzyloxybenzoate | google.com, pressbooks.pub |

| 3 | Methyl 3,4,5-tribenzyloxybenzoate | NH₂OH·HCl, KOH, Methanol | 3,4,5-Tribenzyloxybenzohydroxamic Acid | wikipedia.org, researchgate.net |

| 4 | 3,4,5-Tribenzyloxybenzohydroxamic Acid | H₂, Pd/C, Ethanol/THF | This compound | google.com |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for achieving high yields and purity. Each step of the process has parameters that can be fine-tuned.

Protection/Deprotection: The choice of protecting group is crucial. Benzyl groups are robust but require catalytic hydrogenation for removal, which may not be compatible with other functional groups. Acetyl groups are easier to apply and remove but may be labile under the conditions required for hydroxamic acid formation. The efficiency of these steps depends on the choice of solvent, base, and temperature.

Ester and Hydroxamic Acid Formation: For the conversion of the ester to the hydroxamic acid, the reaction conditions must be carefully controlled. Key variables include the solvent system, the concentration of hydroxylamine, the base used, the reaction temperature, and the reaction time. researchgate.net For instance, using an excess of hydroxylamine can help drive the reaction to completion. The temperature must be high enough to allow the reaction to proceed but low enough to prevent degradation of the starting materials or products.

Purification: Purification of the final product and intermediates is essential. The high polarity of this compound due to its multiple hydroxyl groups can make purification challenging. Techniques like recrystallization or column chromatography using polar solvent systems are typically required.

Table 3: Key Parameters for Optimization in Hydroxamic Acid Synthesis

| Parameter | Considerations | Potential Impact on Yield/Purity | Reference(s) |

| Solvent | Solubility of reactants; compatibility with reagents. | Affects reaction rate and ease of product isolation. | researchgate.net |

| Base | Strength and stoichiometry of the base (e.g., NaOH, KOH, Et₃N). | Crucial for deprotonating hydroxylamine HCl and catalyzing the reaction without causing ester hydrolysis. | researchgate.net, nih.gov |

| Temperature | Balancing reaction rate against potential side reactions/degradation. | Higher temperatures increase rate but can lower purity. | organic-chemistry.org |

| Coupling Agent | Choice of activator for direct conversion from carboxylic acid. | Affects reaction efficiency, yield, and potential for side reactions like racemization. | organic-chemistry.org, mdpi.com |

| Reaction Time | Monitoring reaction to completion (e.g., by TLC). | Insufficient time leads to low conversion; excessive time can lead to product degradation. | mdpi.com |

Design and Chemical Synthesis of this compound Derivatives and Prodrugs

The core structure of this compound can be chemically modified to produce derivatives with altered properties or prodrugs designed for improved pharmacokinetic profiles.

Derivatives are structurally related analogs where parts of the molecule are intentionally changed. For this compound, derivatives can be designed by:

N-Substitution: Introducing alkyl or aryl groups on the nitrogen atom of the hydroxamic acid function. This is achieved by using an N-substituted hydroxylamine (R-NHOH) in the synthesis instead of hydroxylamine itself.

Linker Modification: In more complex derivatives, the 3,4,5-trihydroxyphenyl moiety can be connected to the hydroxamic acid via different linker structures. For example, research has been conducted on hybrid molecules that incorporate the 3,4,5-trimethoxyphenyl group (a protected version of the core) into larger scaffolds that also contain a hydroxamic acid. mdpi.com The synthesis of these complex derivatives often involves coupling the carboxylic acid of the protected gallic acid moiety to a linker-amine, followed by further steps to introduce the hydroxamic acid. google.com

Prodrugs are inactive or less active precursors that are converted into the active drug within the body. exo-ricerca.itmdpi.com For this compound, a prodrug strategy would primarily aim to mask the polar hydroxyl groups to enhance membrane permeability and oral bioavailability.

Ester Prodrugs: The phenolic hydroxyls or the hydroxyl of the hydroxamic acid itself can be masked by forming ester linkages with various "promoieties". nih.gov These can include simple aliphatic groups or amino acids. For instance, coupling N-Boc protected amino acids to the parent molecule, followed by deprotection, can yield amino acid ester prodrugs. mdpi.com These prodrugs can be designed to be cleaved by ubiquitous esterase enzymes in the body, releasing the active parent compound.

Carrier-Linked Prodrugs: The drug can be attached to a carrier molecule via a linker that is designed to cleave under specific physiological conditions, such as the low pH of the stomach or the enzymatic environment of the intestine. exo-ricerca.itexo-ricerca.it

The synthesis of these prodrugs typically involves reacting the final this compound (or a protected version) with an activated promoiety, such as an acyl chloride or a carboxylic acid activated with a coupling agent. nih.govmdpi.com

Strategies for Ring Substitutions and Modifications

The generation of analogs of this compound with varied substituents on the aromatic ring typically requires a multi-step synthetic approach. This process often begins with the protection of the phenolic hydroxyl groups of gallic acid, followed by modification of the ring, and finally, conversion of the carboxylic acid to a hydroxamic acid and deprotection.

A common strategy for protecting the hydroxyl groups of gallic acid is through the formation of ethers, such as benzyl or methyl ethers. For instance, 3,4,5-tribenzyloxybenzoic acid can be synthesized and used as a key intermediate. This protection prevents the hydroxyl groups from interfering with subsequent reactions.

Once the hydroxyl groups are protected, electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the aromatic ring. However, it is important to note that the existing oxygen-containing substituents are strongly activating and ortho-, para-directing. Given that the 2 and 6 positions are the only available sites for substitution, these reactions would lead to the introduction of substituents at these positions. Examples of such modifications, though more commonly performed on derivatives of gallic acid, can be adapted for the synthesis of substituted gallohydroxamic acid analogs.

Following ring modification, the carboxylic acid group of the protected and substituted gallic acid derivative is activated. This can be achieved by converting it to an acid chloride, often using reagents like thionyl chloride or oxalyl chloride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS). The activated carboxylic acid derivative is then reacted with hydroxylamine or a protected form of hydroxylamine, such as O-benzylhydroxylamine, to form the hydroxamic acid.

The final step in the synthesis is the removal of the protecting groups from the hydroxyl functions. In the case of benzyl ethers, this is typically accomplished through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

A variety of substituted analogs can be synthesized using these principles. For example, alkylated derivatives can be prepared by reacting the protected gallic acid with an appropriate alkyl halide in the presence of a base.

Synthesis of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules involves covalently linking this compound or its parent molecule, gallic acid, to other chemical entities such as amino acids, peptides, polymers, or other bioactive heterocyclic compounds.

Amino Acid and Peptide Conjugates:

The conjugation of gallic acid with amino acids or peptides is typically achieved through amide bond formation. The general procedure involves the protection of the hydroxyl groups of gallic acid, often as acetates (forming 3,4,5-triacetoxybenzoic acid), followed by activation of the carboxylic acid group. The activated gallic acid derivative is then reacted with the amino group of an amino acid ester or a peptide. For example, 3,4,5-triacetoxybenzoic acid can be coupled with amino acid methyl esters in the presence of a coupling agent like DCC and a base such as N-methylmorpholine (NMM). The resulting ester can then be hydrolyzed to the corresponding carboxylic acid if desired. A patent describes the synthesis of a gallic acid-L-leucine conjugate by reacting gallic acid with L-leucine methyl ester using benzotriazol-1-yloxy-tris(dimethylamino)phosphonium (B1221514) hexafluorophosphate (B91526) (BOP) as the coupling agent. mdpi.com Another study details the coupling of substituted gallic acids with various amino acid methyl esters and di- or tripeptides using DCC. nih.gov

Polymer Conjugates:

Gallic acid has been successfully conjugated to polymers like polyethylene (B3416737) glycol (PEG) and dextran (B179266). A green synthesis method for a PEG-di-gallate has been reported, involving a solvent-free reaction between gallic acid and PEG at elevated temperatures with sulfuric acid as a catalyst. nih.gov This direct esterification creates a diester linking two gallic acid molecules via a PEG chain. Similarly, a dextran-gallic acid conjugate was synthesized using a free radical-mediated method. nih.gov This process involves generating macroradicals on the dextran backbone, which then react with gallic acid. Another approach for creating polymer conjugates involves reacting gallic acid with a pre-formed polymer containing reactive functional groups. For instance, gallic acid has been conjugated to polyethyleneimine (PEI) by reacting it with the amino groups on the polymer's surface. nih.govacs.org

Hybrid Molecules:

Hybrid molecules incorporating the 3,4,5-trihydroxyphenyl moiety with other heterocyclic systems are of significant interest. The synthesis of these hybrids often involves multi-step sequences where a gallic acid derivative is coupled with a pre-synthesized heterocyclic compound. A review on gallic acid derivatives highlights the development of hybrid molecules containing various bioactive moieties. researchgate.netnih.gov For example, gallic acid acylhydrazone derivatives have been prepared by first converting a gallic acid ester to the corresponding hydrazide, which is then reacted with an aromatic aldehyde to form the acylhydrazone. google.com The synthesis of more complex hybrids might involve building a heterocyclic ring onto a gallic acid-derived scaffold or coupling two pre-existing ring systems. The design of these synthetic routes is highly dependent on the specific structures of the target hybrid molecules.

Advanced Structural Characterization and Conformational Analysis of 3,4,5 Trihydroxybenzohydroxamic Acid

X-ray Crystallography Studies of 3,4,5-Trihydroxybenzohydroxamic Acid Monohydrate

Although a crystal structure for this compound monohydrate has not been explicitly reported, extensive crystallographic studies on its precursor, gallic acid monohydrate, provide a robust foundation for understanding its likely solid-state structure. The structural features of gallic acid are expected to be largely retained in its hydroxamic acid derivative.

In the crystalline state, gallic acid is an essentially planar molecule. nih.gov This planarity is a key feature, maximizing the resonance effects between the aromatic ring and the carboxylic acid group, which influences its electronic properties and reactivity. mdpi.com A rotational spectroscopy study on isolated gallic acid has confirmed the existence of planar conformers in the gas phase. mdpi.com

For this compound, it is anticipated that the benzene (B151609) ring and the three hydroxyl groups will maintain a similar planar arrangement. The primary conformational flexibility would arise from the rotation around the C(ring)-C(O) bond and the C-N bond of the hydroxamic acid moiety. The dihedral angle between the plane of the benzene ring and the hydroxamic acid group will be a critical parameter. In anhydrous gallic acid, the C—C—C—OH torsion angle involving the carboxyl group is nearly zero, at -0.33 (10)°. nih.gov A similar near-planar conformation is expected for the hydroxamic acid derivative to facilitate π-conjugation.

Hydroxamic acids themselves can exist in Z and E conformations. The Z conformation is often required for metal binding. researchgate.net In the solid state, the specific conformation adopted by this compound would be determined by the intricate network of intermolecular hydrogen bonds.

Table 1: Comparison of Expected Dihedral Angles in Gallic Acid and this compound

| Dihedral Angle | Gallic Acid (Anhydrous) | Expected in this compound |

| C(aromatic)-C(aromatic)-C(carbonyl)-O(carbonyl) | ~0° | Likely near-planar to maintain conjugation |

| H-O-C(aromatic)-C(aromatic) | Variable, involved in H-bonding | Variable, involved in extensive H-bonding |

| C(aromatic)-C(carbonyl)-N-O | Not Applicable | Critical for defining Z/E conformation |

This table is generated based on known data for gallic acid and theoretical considerations for the hydroxamic acid.

The crystal packing of gallic acid, in both its anhydrous and monohydrate forms, is dominated by an extensive network of hydrogen bonds. In the anhydrous form, the carboxylic acid groups form centrosymmetric cyclic dimers. nih.gov The phenolic hydroxyl groups also participate in both intramolecular and intermolecular hydrogen bonding, creating a three-dimensional network. nih.gov

For this compound monohydrate, an even more complex and dense hydrogen-bonding network is anticipated. The hydroxamic acid functional group introduces additional hydrogen bond donors (-OH and -NH) and acceptors (C=O and -OH). The water molecule of hydration would further contribute to this network, bridging different molecules of the hydroxamic acid. The packing is likely to arrange the molecules in layers, segregating the hydrophobic aromatic rings from the hydrophilic hydroxyl and hydroxamic acid groups, a feature observed in the crystal structures of other long-chain hydroxamic acids. mdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for probing its conformational preferences in solution.

¹H and ¹³C NMR spectroscopy are fundamental for verifying the successful synthesis of this compound from gallic acid.

In the ¹H NMR spectrum, the two equivalent aromatic protons of the symmetric gallic acid ring typically appear as a singlet. The protons of the three phenolic hydroxyl groups and the carboxylic acid proton are often exchangeable and may appear as a broad singlet or not be observed, depending on the solvent. For this compound, a similar singlet for the aromatic protons is expected. The key differences would be the appearance of distinct signals for the N-H and O-H protons of the hydroxamic acid group. Conformational analysis in solution can be aided by NOE spectroscopy to determine the proximity of different protons and infer the preferred conformation (E or Z). researchgate.net

In the ¹³C NMR spectrum of gallic acid, characteristic signals are observed for the carboxyl carbon, the aromatic carbons bearing hydroxyl groups, the unsubstituted aromatic carbons, and the carbon attached to the carboxyl group. spectrabase.com Upon conversion to the hydroxamic acid, the most significant shift would be observed for the carbonyl carbon, which would be influenced by the adjacent nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

| Carbon Atom | Gallic Acid (Experimental) spectrabase.com | This compound (Predicted) |

| C=O | 167.7 | ~165-170 |

| C-OH (para) | 145.5 | ~145 |

| C-OH (meta) | 138.1 | ~138 |

| C-H | 108.9 | ~109 |

| C-C=O | 120.7 | ~121 |

This table presents experimental data for gallic acid from SpectraBase spectrabase.com and predicted shifts for the hydroxamic acid based on known substituent effects.

IR spectroscopy is a powerful tool for identifying the key functional groups in this compound. The broad O-H stretching band from the phenolic hydroxyls and the carboxylic acid of gallic acid would be replaced by a series of bands corresponding to the O-H and N-H stretches of the hydroxamic acid and the phenolic groups. The sharp C=O stretching frequency of the carboxylic acid would also shift, typically to a lower wavenumber in the hydroxamic acid due to resonance and hydrogen bonding.

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. For gallic acid (C₇H₆O₅), the exact mass is 170.021523 g/mol . nih.gov this compound (C₇H₇NO₅) would have an expected exact mass of approximately 185.03242 g/mol . The fragmentation pattern in MS would likely involve the loss of small molecules such as H₂O, CO, and NO.

Computational Approaches to Molecular Structure and Dynamics

In the absence of experimental crystal structure data, computational modeling is an essential tool for predicting the three-dimensional structure and conformational landscape of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to optimize the geometry of different possible conformers (e.g., E and Z isomers of the hydroxamic acid) and to calculate their relative energies.

Such studies on related molecules, like gallic acid, have shown that planar conformations are energetically favored, which is important for their antioxidant properties. mdpi.com A computational analysis of this compound would allow for the investigation of intramolecular hydrogen bonds, which are likely to play a significant role in stabilizing its structure. For instance, a hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen of the hydroxamic acid is plausible. Molecular dynamics simulations could further be used to explore the conformational flexibility of the molecule in different solvent environments and its interaction with water molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to explore the conformational flexibility and intermolecular interactions of a molecule in a simulated environment that mimics physiological conditions. While dedicated MD simulation studies on this compound are not extensively reported in the literature, its behavior can be inferred from simulations of structurally related polyphenols and hydroxamic acids.

An MD simulation of this compound would typically be initiated from a low-energy starting conformation, such as one derived from its known crystal structure. The molecule would be placed in a simulation box filled with a suitable solvent, most commonly water, to mimic an aqueous physiological environment. The interactions between all atoms in the system are described by a force field, a set of empirical potential energy functions.

A representative set of parameters for a hypothetical molecular dynamics simulation of this compound in an aqueous solution is presented in the interactive table below.

| Parameter | Value/Description |

| Force Field | GROMOS96 or AMBER |

| Solvent Model | SPC/E or TIP3P water |

| Box Type | Cubic |

| Box Size | 4 nm x 4 nm x 4 nm |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 bar (controlled by a barostat) |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Ensemble | NPT (isothermal-isobaric) |

This table represents a typical setup for an MD simulation and is for illustrative purposes as a specific study on this compound is not publicly available.

The results from such a simulation would be expected to show that the molecule is highly dynamic in solution, with the pyrogallol (B1678534) and hydroxamic acid moieties exhibiting considerable rotational freedom. The numerous hydroxyl groups would lead to extensive hydrogen bonding with water, ensuring its solubility.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule, offering insights into its reactivity, spectroscopic properties, and intermolecular interactions. While a comprehensive DFT study solely focused on this compound is not readily found in the literature, extensive research on the closely related gallic acid and other hydroxamic acids allows for a reliable estimation of its electronic properties.

DFT calculations on this compound would typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized geometry, a variety of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through the molecular electrostatic potential (MEP) map, which highlights the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the hydroxyl and hydroxamic acid groups are expected to be the most electron-rich regions, making them susceptible to electrophilic attack and key sites for metal chelation.

The energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Based on DFT studies of gallic acid and other phenolic compounds, the HOMO of this compound is expected to be localized primarily on the pyrogallol ring and the oxygen atoms, reflecting the electron-donating nature of the hydroxyl groups. The LUMO is likely to be distributed over the hydroxamic acid moiety and the aromatic ring.

An interactive data table summarizing key electronic properties of this compound, as estimated from quantum chemical calculations on analogous compounds, is presented below.

| Calculated Property | Estimated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | ~4.5 D | Reflects the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around oxygen atoms, positive potential around hydroxyl hydrogens. | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |

The values in this table are estimations based on computational studies of structurally similar compounds, such as gallic acid, and are provided for illustrative purposes.

These quantum chemical insights are invaluable for understanding the antioxidant properties of this compound, which are linked to its ability to donate hydrogen atoms or electrons, as well as its potent metal-chelating capabilities, a key feature of hydroxamic acids in their biological roles.

Mechanistic Investigations of Enzyme Inhibition by 3,4,5 Trihydroxybenzohydroxamic Acid

Ribonucleotide Reductase (RNR) Inhibition Mechanisms

3,4,5-Trihydroxybenzohydroxamic acid, a member of the benzohydroxamic acid family, has been identified as an inhibitor of mammalian ribonucleotide reductase (RNR). nih.gov RNR is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis and repair. The inhibition of this enzyme disrupts the supply of building blocks for DNA, leading to cytostatic or cytotoxic effects.

The mammalian RNR enzyme is a complex composed of two distinct subunits: the large R1 subunit (also known as RRM1) and the small R2 subunit (RRM2). The R1 subunit contains the substrate-binding site and allosteric regulatory sites, while the R2 subunit houses a di-iron center that generates a crucial tyrosyl free radical necessary for the catalytic reaction. nih.gov

Inhibitors of RNR can interact with either of these subunits. While specific crystallographic data for this compound bound to RNR is not widely available, the mechanism of action for hydroxamic acids is generally understood to involve the quenching of the tyrosyl free radical in the R2 subunit. The hydroxamic acid functional group, along with the polyphenol structure, can effectively reduce the radical, thereby inactivating the enzyme. Furthermore, some RNR inhibitors have been shown to interfere with the necessary oligomerization of the R1 subunit or the interaction between the R1 and R2 subunits, which is essential for enzyme activity. nih.govnih.gov The polyphenol moiety of this compound may contribute to these interactions through hydrogen bonding and other non-covalent forces within the enzyme's active site or at the subunit interface.

The primary function of RNR is to maintain a balanced supply of deoxyribonucleoside triphosphates (dNTPs) for DNA synthesis. By inhibiting RNR, this compound directly impacts the intracellular concentrations of these essential precursors. Scientific studies have demonstrated that hydroxy- and amino-substituted benzohydroxamic acids, as RNR inhibitors, can deplete cellular purine (B94841) deoxynucleoside triphosphate pools. nih.gov

The reduction in dNTP levels creates a state of "replication stress" within the cell. This depletion is a key outcome of RNR inhibition and is the primary mechanism leading to the downstream effects on DNA synthesis. In some cellular contexts, the elimination of regulatory proteins like SAMHD1, which itself degrades dNTPs, can lead to a temporary increase in dNTP levels. researchgate.netnih.gov However, the direct inhibition of RNR by compounds such as this compound leads to a net decrease in the available dNTPs for DNA replication. The cellular response to dNTP pool modulation can be complex, with some studies showing that the depletion of specific dNTPs can occur at different rates. nih.gov

A direct consequence of dNTP pool depletion by this compound is the impairment of DNA synthesis and replication. nih.gov Without an adequate supply of deoxyribonucleotides, DNA polymerases cannot efficiently replicate the genome, leading to a halt in the S-phase of the cell cycle. This cell cycle arrest is a characteristic feature of RNR inhibitors. nih.gov

The cytotoxicity of RNR inhibitors can often be reversed by the addition of exogenous deoxyribonucleosides to the cell culture medium, which can be salvaged by the cell to produce dNTPs, bypassing the inhibited RNR enzyme. nih.gov This demonstrates that the primary target of these inhibitors is indeed the DNA synthesis pathway. Other compounds that inhibit various aspects of DNA synthesis, such as thymine (B56734) antagonists or inhibitors of DNA polymerase, also lead to replication stress and can induce similar cellular responses. nih.gov

The efficacy of this compound as an RNR inhibitor can be understood by comparing it to other known inhibitors of this enzyme. Hydroxyurea is a well-established RNR inhibitor used in clinical settings. wikipedia.org Research has shown that certain substituted benzohydroxamic acids can be significantly more potent than hydroxyurea. For instance, 2,3,4-Trihydroxybenzohydroxamic acid was found to be 140 times more potent as an RNR inhibitor than hydroxyurea. nih.gov

Other classes of RNR inhibitors include nucleoside analogs like gemcitabine, which, after intracellular phosphorylation, act as mechanism-based inhibitors of RNR. nih.gov Thiosemicarbazones, such as Triapine, represent another class that also targets the R2 subunit of RNR. nih.gov The following table provides a comparative overview of different RNR inhibitors.

| Inhibitor Class | Example(s) | General Mechanism of Action |

| Benzohydroxamic Acids | This compound | Radical quenching and potential chelation at the di-iron center of the R2 subunit. |

| Urea (B33335) Derivatives | Hydroxyurea | Scavenges the tyrosyl free radical in the R2 subunit. nih.gov |

| Nucleoside Analogs | Gemcitabine, Fludarabine, Cladribine | Act as suicide inhibitors after being incorporated into DNA or by directly inhibiting the enzyme. nih.govwikipedia.org |

| Thiosemicarbazones | Triapine | Chelates iron in the R2 subunit, preventing radical generation. nih.gov |

Broad-Spectrum Metalloenzyme Inhibition Profile

The chemical structure of this compound, featuring both a hydroxamic acid moiety and a catechol-like polyphenol group, predisposes it to interact with a variety of metalloenzymes.

A significant number of enzymes rely on metal ions, such as iron (Fe) and zinc (Zn), for their catalytic activity. lifechemicals.com The functional groups on this compound are effective at chelating these metal ions, which can lead to enzyme inhibition.

The hydroxamic acid functional group is a well-known metal-binding group. nih.gov It typically coordinates to metal ions in a bidentate fashion, using its two oxygen atoms to form a stable five-membered ring with the metal cation. nih.gov This mode of binding is effective in targeting the active sites of zinc-dependent metalloenzymes like matrix metalloproteinases and carbonic anhydrases. nih.govnih.gov

The 3,4,5-trihydroxyphenyl (gallol) group is a powerful iron chelator. Iron is a crucial component of the R2 subunit of RNR and other enzymes like 5-lipoxygenase. nih.gov Chelators can remove iron from the enzyme's active site or bind to it in a way that prevents its participation in the catalytic cycle. nih.govnih.gov The ability of chelators to bind iron is utilized in the treatment of iron overload disorders. researchgate.net The combined presence of the hydroxamic acid and the gallol group in this compound suggests a strong potential for potent chelation of both iron and zinc ions within the active sites of various metalloenzymes, contributing to its broad inhibitory profile.

| Metal Ion | Relevant Metalloenzymes | Potential Chelation Mechanism by this compound |

| Iron (Fe) | Ribonucleotide Reductase, 5-Lipoxygenase | The 3,4,5-trihydroxyphenyl group and the hydroxamic acid moiety can coordinate with the iron center, disrupting its redox activity. nih.gov |

| Zinc (Zn) | Carbonic Anhydrases, Matrix Metalloproteinases, Angiotensin Converting Enzyme | The hydroxamic acid group can act as a bidentate chelator of the active site zinc ion. nih.govnih.govnih.gov |

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). nih.gov Their activity is crucial in physiological processes like tissue remodeling, but their overexpression is linked to pathological conditions. While the broader class of hydroxamic acids is known to be a potent inhibitor of MMPs, specific inhibitory data for this compound is not extensively detailed in the available research. However, a related compound, 3,4,5-trihydroxybenzaldehyde (B28275) (THBA), has demonstrated a direct inhibitory effect on the activity of MMP-9 and MMP-2. nih.gov Studies on THBA showed it could suppress the expression and activity of MMP-9 in tumor necrosis factor-alpha (TNF-α) induced human aortic smooth muscle cells. nih.gov This inhibition was linked to the downregulation of MMP-9 transcription via the mitogen-activated protein kinase (MAPK) pathways. nih.gov

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. Inhibitors of HDACs have emerged as a significant class of therapeutic agents. While specific studies detailing the inhibition of HDACs by this compound are limited, the hydroxamic acid moiety is a well-established zinc-binding group present in many potent HDAC inhibitors. For instance, novel o-aminobenzamide-type HDAC inhibitors have shown selectivity for HDACs 1, 2, and 3. nih.gov Research has also indicated that the inhibition of specific HDACs, such as HDAC3, can offer protection against neuronal injury. nih.gov

Inhibition of Ureases and Peroxidases

Peroxidases: Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide range of substrates by hydrogen peroxide. nih.govbiotechrep.ir Substituted primary hydroxamic acids are known to be potent inhibitors of peroxidases, such as horseradish peroxidase. nih.gov Kinetic analyses have revealed that the inhibition is reversible and competitive with respect to the reducing substrate. nih.gov The binding of these hydroxamic acids is thought to occur at or near the reducing substrate binding site, but not directly to the heme group, suggesting a mechanism that may involve hydrogen bonding or the formation of a charge-transfer complex rather than direct metal chelation. nih.gov

Inhibition of Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.govnih.gov Hydroxamates represent one of the five major classes of CA inhibitors, acting as zinc binders that chelate the metal ion in the active site. researchgate.net While sulfonamides are the most clinically used CA inhibitors, the potential of other zinc-binding groups is an active area of research. researchgate.nettaylorandfrancis.com Specific inhibitory constants (Ki) for this compound against various CA isoforms are not detailed in the available literature.

Inhibition of Lipoxygenases and Cyclooxygenases

Lipoxygenases (LOX): Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.comrsc.org Hydroxamic acids have been investigated as inhibitors of 5-lipoxygenase (5-LOX), and quantitative structure-activity relationship (QSAR) studies have shown that the inhibitory potency is primarily influenced by the hydrophobicity of the molecule. nih.gov For instance, linoleyl hydroxamic acid has been shown to be a potent inhibitor of various lipoxygenase isoforms, with IC50 values in the nanomolar to low micromolar range, while showing much lower activity against cyclooxygenases. nih.govresearchgate.net

Cyclooxygenases (COX): Cyclooxygenases are heme-containing enzymes responsible for the formation of prostanoids, including prostaglandins. nih.gov They are the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govbjournal.org The two main isoforms, COX-1 and COX-2, share a similar catalytic mechanism but differ in their expression and physiological roles. youtube.com While various compounds inhibit COX enzymes through different mechanisms, including competitive and time-dependent inhibition, specific data on the inhibition of COX-1 or COX-2 by this compound is not available. nih.govresearchgate.net

Inhibition of Peptide Deformylases

Peptide deformylase (PDF) is a metalloenzyme essential for bacterial protein synthesis, making it an attractive target for novel antibacterial agents. nih.govnih.gov The enzyme removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. nih.gov Hydroxamic acid derivatives have been identified as potent inhibitors of PDF. nih.govresearchgate.net These inhibitors chelate the metal ion (typically Fe2+ or Zn2+) in the active site of the enzyme. researchgate.net N-alkyl urea hydroxamic acids, for example, have demonstrated low micromolar to sub-micromolar inhibitory concentrations (IC50) against E. coli PDF and exhibit antibacterial activity against various pathogens. researchgate.net

Kinetic Characterization of Enzyme Inhibition

The characterization of enzyme inhibition kinetics is fundamental to understanding the mechanism of action of an inhibitor. researchgate.net The primary types of reversible inhibition are competitive, noncompetitive, and uncompetitive, each producing distinct effects on the kinetic parameters Vmax (maximum reaction velocity) and Km (Michaelis constant). khanacademy.org These different inhibition modalities can be distinguished by analyzing graphical representations of kinetic data, such as Lineweaver-Burk plots. khanacademy.org

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Km, but Vmax remains unchanged.

Noncompetitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This decreases the Vmax, but the Km remains the same.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km.

For example, kinetic studies of urease inhibition by 3,4,5-trihydroxybenzohydrazone derivatives, which are structurally related to this compound, identified both competitive and mixed-type inhibitors, with dissociation constants (Ki) in the micromolar range. researchgate.net A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. The determination of these kinetic parameters and the mode of inhibition are crucial for the development of effective enzyme inhibitors. nih.govmdpi.com

Inhibitory Activity of 3,4,5-Trihydroxybenzoic Acid Derivatives against Jack Bean Urease

| Compound Derivative | IC50 (µM/ml) | Standard (Thiourea) IC50 (µM/ml) |

| Derivative 13 | 0.07 | 0.61 |

| Derivative 14 | 0.08 | 0.61 |

| Data sourced from research on 3,4,5-trihydroxybenzoic acid derivatives, which are structurally related to this compound. researchgate.net |

Kinetic Parameters of Urease Inhibition by 3,4,5-Trihydroxybenzohydrazones

| Compound | Inhibition Type | Ki (µM) |

| Compound 6 | Competitive | 19.1 |

| Compound 10 | Mixed-type | 18.4 - 21.7 |

| Compound 14 | Mixed-type | 18.4 - 21.7 |

| Compound 16 | Competitive | 10.53 |

| Compound 18 | Mixed-type | 18.4 - 21.7 |

| Data represents findings on 3,4,5-trihydroxybenzohydrazone derivatives, structurally related to this compound. researchgate.net |

Determination of Inhibition Type (Competitive, Non-competitive, Mixed, Uncompetitive)

The precise mode of enzyme inhibition by this compound is not extensively detailed in the available literature for a wide range of enzymes. However, analysis of structurally related compounds and different classes of hydroxamic acids provides insight into the likely mechanisms. Hydroxamic acids are well-known for their ability to chelate metal ions present in the active sites of metalloenzymes, which often leads to potent inhibition. The type of inhibition—be it competitive, non-competitive, mixed, or uncompetitive—depends on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. researchgate.netresearchgate.net

Competitive Inhibition: In this mode, the inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. sci-hub.seresearchgate.netnih.gov Increasing the substrate concentration can overcome the inhibition. nih.gov For example, 2,4-dihydroxybenzaldehyde, a related phenolic compound, acts as a competitive inhibitor of tyrosinase. mdpi.com Acetohydroxamic acid is known to inhibit urease by complexing the nickel ions in the active site.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. researchgate.net This type of inhibition affects the maximum velocity (Vmax) but not the substrate affinity (Km). nih.gov Oxyresveratrol, a polyphenol, has been shown to be a non-competitive inhibitor of mushroom tyrosinase for both its monophenolase and diphenolase activities.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. researchgate.net This affects both Vmax and Km.

Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. researchgate.net This type of inhibition is more effective at high substrate concentrations. An example is 4-dimethylaminobenzaldehyde, which exhibits weak uncompetitive inhibition against mushroom tyrosinase. mdpi.com

While this compound has been identified as a ribonucleotide reductase inhibitor, the specific kinetic type of this inhibition is not detailed in the provided research. The determination for any specific enzyme would require kinetic studies, analyzing reaction rates at various substrate and inhibitor concentrations, often visualized using methods like Lineweaver-Burk plots. sci-hub.se

Evaluation of Inhibition Constants (Ki, IC50)

The potency of an enzyme inhibitor is quantified by its inhibition constants, primarily the IC50 and Ki values. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The Ki, or inhibition constant, is a more absolute measure of binding affinity and does not depend on substrate concentration. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the Michaelis-Menten constant (Km).

Specific Ki or IC50 values for this compound are not widely reported in the surveyed literature. However, data for related compounds illustrate the range of potencies observed for this class of molecules against various enzymes.

Interactive Table: Inhibition Constants for Compounds Related to this compound

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Source |

| Gallic Acid | Mushroom Tyrosinase (diphenolase) | Not Specified | 4500 | - | |

| Benzohydroxamic acid | Tyrosinase | Not Specified | - | 0.007 | |

| 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone | Mushroom Tyrosinase (diphenolase) | Competitive | - | 1 to 1.5 | |

| Acetohydroxamic acid | Urease | Competitive | 42 | - | |

| Oxyresveratrol | Mushroom Tyrosinase | Non-competitive | - | - |

Analysis of Partial Reversible Inhibition

Partial reversible inhibition is a specific type of enzyme inhibition where the enzyme-inhibitor-substrate (ESI) complex remains catalytically active, albeit at a reduced rate compared to the enzyme-substrate (ES) complex. This contrasts with full inhibition, where the ESI complex is completely non-productive. This phenomenon, also known as hyperbolic inhibition, is characterized by dose-response curves that plateau, showing residual enzyme activity even at saturating inhibitor concentrations.

The mechanism can be competitive, non-competitive, mixed, or uncompetitive, but with the crucial difference that the binding of the inhibitor does not lead to a complete cessation of activity. This type of inhibition can be significant in pharmacological and metabolic contexts, as it allows for the modulation of an enzyme's activity rather than its complete shutdown. For instance, the therapeutic drug trimetazidine (B612337) functions through partial inhibition of the β-oxidation of fatty acids.

There are no specific studies within the searched literature that analyze this compound for a partial reversible inhibition mechanism against any enzyme. Identifying such a mechanism would require detailed kinetic analysis where enzyme velocity does not approach zero at increasing inhibitor concentrations.

Mechanisms of Interaction with DNA Excision Repair Pathways

While direct evidence linking this compound to DNA excision repair pathways is absent in the reviewed literature, significant research has been conducted on its parent compound, gallic acid (3,4,5-trihydroxybenzoic acid). These studies provide a potential framework for understanding how a hydroxamic acid derivative might interact with these critical cellular processes. DNA excision repair, which includes base excision repair (BER) and nucleotide excision repair (NER), is essential for removing damaged DNA bases and maintaining genomic integrity.

Research indicates that gallic acid can modulate DNA repair, particularly the BER pathway, through multiple mechanisms:

Inhibition of BER Proteins: Gallic acid has been shown to induce DNA damage while simultaneously inhibiting the expression of key DNA repair proteins. One crucial target is Flap endonuclease-1 (FEN-1), a core protein in the long-patch BER pathway responsible for removing 5' flap structures during DNA repair. Studies using gallic acid-loaded nanoparticles demonstrated a suppression of FEN-1 expression in breast cancer cells, leading to enhanced DNA damage.

Modulation of DNA Polymerase β: Transcriptome analysis suggests that gallic acid may directly bind to DNA polymerase β, a key enzyme in the BER pathway that fills the single-nucleotide gap left after a damaged base is removed. Furthermore, gallic acid may downregulate USP47, a protein that stabilizes DNA polymerase β, which could potentially disable the BER process.

Induction of DNA Damage Signals: Gallic acid treatment has been observed to increase the phosphorylation of proteins like H2A.X, which is a marker for DNA double-strand breaks, indicating an induction of DNA damage that would necessitate a repair response.

These findings collectively suggest that the gallic acid scaffold can interfere with the base excision repair pathway, primarily by inducing damage and suppressing the function of key repair enzymes like FEN-1 and DNA polymerase β. While it is plausible that this compound could exhibit similar properties due to its structural similarity to gallic acid, dedicated studies are required to confirm any direct interaction with DNA excision repair mechanisms.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Pharmacophoric Features for Enzyme Inhibition

The inhibitory power of benzohydroxamic acids is generally attributed to two primary molecular features: the hydroxamic acid functional group and the substituted benzene (B151609) ring. nih.gov The hydroxamic acid moiety (-CONHOH) is a well-established pharmacophore, primarily due to its exceptional ability to chelate metal ions present in the active sites of many enzymes, particularly metalloenzymes. nih.gov This interaction is often the foundational step in the mechanism of inhibition.

For 3,4,5-Trihydroxybenzohydroxamic acid, the key pharmacophoric features are:

The Bidentate Chelation Group: The hydroxamic acid function serves as the primary anchor to the enzyme's metallic center.

The Aromatic Scaffold: The benzene ring acts as a rigid scaffold, positioning the critical functional groups in a precise three-dimensional orientation.

Hydrogen Bonding Array: The three hydroxyl groups at the 3, 4, and 5 positions, collectively known as a pyrogallol (B1678534) group, provide a rich array of hydrogen bond donors and acceptors. This allows for multiple, stabilizing interactions with amino acid residues in an enzyme's active site, enhancing binding affinity and potentially conferring selectivity. youtube.com

The combination of the metal-chelating hydroxamic acid and the extensive hydrogen-bonding potential of the tri-hydroxy substitution pattern defines the core pharmacophore of the molecule, making it a potent candidate for enzyme inhibition.

Positional and Substituent Effects on Biological Activities

While the core pharmacophore defines the potential for interaction, the specific biological activity and potency are fine-tuned by the nature and position of substituents on the benzene ring. nih.gov SAR studies on related compounds have demonstrated that even minor structural modifications can lead to significant changes in biological outcomes. mdpi.com

For this compound, the hydroxyl groups are the defining substituents. Their effects are multifaceted:

Electronic Effects: The electron-donating nature of the hydroxyl groups influences the electronic properties of the aromatic ring and the acidity of the hydroxamic acid proton.

Solubility: The polar hydroxyl groups significantly impact the molecule's aqueous solubility, a critical factor for bioavailability and interaction with biological systems. youtube.com

Steric Profile: While hydroxyl groups are relatively small, their replacement with bulkier substituents, such as alkoxy groups (O-alkylation), could influence how the molecule fits into a specific binding pocket, potentially increasing selectivity for one enzyme over another. mdpi.comnih.gov

Systematic modification of these positions is a key strategy in lead optimization.

Table 1: Potential Effects of Substituent Modifications on the Biological Activity of this compound This table is illustrative and based on general medicinal chemistry principles.

| Position of Modification | Type of Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| 3, 4, or 5-OH | O-Alkylation (e.g., -OCH₃) | Could increase or decrease potency; may alter selectivity. | Reduces hydrogen bonding donation capability but increases lipophilicity. May improve fit in hydrophobic pockets. nih.gov |

| 3, 4, or 5-OH | O-Acylation (e.g., -OCOCH₃) | Prodrug formation; altered solubility and cell permeability. | Ester may be cleaved in vivo to release the active hydroxyl form. |

| 2 or 6-position | Addition of a small alkyl group | May increase potency through hydrophobic interactions. | Fills small hydrophobic pockets within the active site. youtube.com |

Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, docking simulations would be invaluable to visualize its binding mode within the active site of target enzymes, such as peroxidases, lipoxygenases, or urease. These simulations can calculate a binding affinity score, helping to rank its potential inhibitory activity against different targets and providing a structural basis for its observed biological effects. researchgate.netnih.gov For instance, docking studies on similar phenolic compounds have successfully identified key interactions that govern their inhibitory mechanisms. nih.gov

The true power of structural studies lies in identifying the specific amino acid residues that form critical interactions with the ligand. X-ray crystallography studies of the parent compound, benzohydroxamic acid (BHA), in complex with horseradish peroxidase provide a compelling model. h-its.org These studies revealed that BHA sits (B43327) in a hydrophobic pocket and forms an extensive hydrogen-bonding network with key residues in the active site. h-its.org

The critical interactions for BHA binding to horseradish peroxidase include:

Hydrogen Bonds: Direct hydrogen bonds are formed with the side chains of Histidine-42 and Arginine-38, as well as with a crucial water molecule coordinated to the heme iron. h-its.orgnih.gov

Hydrophobic Interactions: The benzene ring is nestled in a hydrophobic pocket created by residues such as Phenylalanine-179. h-its.orgnih.gov

Mutation studies, where these critical residues are replaced, have confirmed their importance; for example, mutating Arg38 to Leucine significantly disrupts BHA binding, underscoring the vital role of this hydrogen bond. nih.gov For this compound, it is hypothesized that its three hydroxyl groups would form an even more extensive and robust hydrogen-bonding network, potentially interacting with additional residues and leading to enhanced binding affinity. rsc.org

Table 2: Critical Amino Acid Residues in Horseradish Peroxidase Interacting with Benzohydroxamic Acid (BHA) Based on crystallographic data of the parent compound, providing a model for this compound interactions.

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Arginine-38 (Arg38) | Hydrogen Bonding (Critical for binding) | h-its.orgnih.gov |

| Histidine-42 (His42) | Hydrogen Bonding | h-its.orgnih.gov |

| Proline-139 (Pro139) | Hydrogen Bonding | h-its.org |

| Phenylalanine-179 (Phe179) | Hydrophobic Interaction | h-its.orgnih.gov |

Development of Predictive QSAR Models for Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. nih.gov For a series of benzohydroxamic acid derivatives, a QSAR study successfully developed an equation using molecular connectivity indexes to correlate their structure with the inhibition of ribonucleotide reductase. nih.gov Such models are crucial for understanding which structural properties (e.g., electronic, steric, or hydrophobic) are most influential for a desired biological effect. dovepress.com

QSAR models can be broadly categorized into 2D and 3D approaches, each offering unique insights. nih.gov

2D-QSAR: These models correlate biological activity with 2D molecular descriptors calculated from the chemical structure, such as molecular weight, logP (lipophilicity), and topological indices (which describe molecular branching and connectivity). nih.govnih.gov 2D-QSAR is computationally fast and effective at identifying key global properties that drive activity.

3D-QSAR: These more advanced models require the 3D alignment of the molecules in a series and calculate interaction fields around them. frontiersin.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where specific properties are favorable or unfavorable for activity. researchgate.net For example, a CoMFA map might show a green region where bulky (steric) groups increase potency and a yellow region where they decrease it. researchgate.net Similarly, CoMSIA maps can show favorable/unfavorable regions for hydrophobic, electrostatic, and hydrogen bond donor/acceptor properties. nih.gov These visual maps are incredibly intuitive for medicinal chemists, providing direct guidance on where to modify a lead compound like this compound to enhance its potency and selectivity. researchgate.net

Table 3: Comparison of 2D and 3D QSAR Approaches

| Feature | 2D-QSAR | 3D-QSAR (e.g., CoMFA, CoMSIA) |

|---|---|---|

| Input Data | 2D structural information and calculated descriptors (e.g., logP, molecular weight, connectivity indices). | 3D aligned conformations of molecules. |

| Output | A mathematical equation linking descriptors to activity. nih.gov | An equation plus 3D contour maps indicating favorable/unfavorable regions for steric, electrostatic, etc., properties. researchgate.net |

| Key Advantage | Computationally less intensive; good for identifying important global physicochemical properties. | Provides intuitive, visual 3D guidance for structural modification; accounts for the shape of the molecule. nih.gov |

| Requirement | A set of compounds with varied structures and measured biological activity. | A reliable method for aligning all molecules in the dataset, often based on a common scaffold or docking pose. researchgate.net |

Descriptor Selection and Model Validation

In the development of robust and predictive Quantitative Structure-Activity Relationship (QSAR) models for this compound, the careful selection of molecular descriptors and rigorous model validation are paramount. These steps ensure that the resulting mathematical model is not only statistically sound but also possesses a high predictive capacity for new, untested compounds. The process involves choosing descriptors that accurately capture the structural features relevant to the biological activity of interest and then validating the model's performance using various statistical metrics.

Descriptor Selection

The choice of descriptors is a critical step, as they are the numerical representation of the physicochemical properties of the molecules. For a polyfunctional compound like this compound, a variety of descriptor classes are considered to account for its electronic, steric, and hydrophobic characteristics. These descriptors are typically calculated using specialized software and can be broadly categorized as follows:

Electronic Descriptors: These descriptors are crucial for modeling interactions involving charge distribution, such as electrostatic interactions and hydrogen bonding. Given the multiple hydroxyl groups and the hydroxamic acid moiety, electronic descriptors are expected to play a significant role. In studies of structurally related gallic acid derivatives, electronic parameters such as cosmic total energy (Cos E) and nuclear energy (Nu. E) have been shown to govern antimicrobial activity. researchgate.net For phenolic compounds, quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and dipole moment are frequently employed to describe their antioxidant properties. imist.ma

Topological Descriptors: These 2D descriptors encode information about the atomic connectivity within the molecule. They are useful for describing the size, shape, and degree of branching. The Global Topological Charge Index (GTCI) has been a significant descriptor in QSAR models of hydroxamic acid-based inhibitors, suggesting its relevance in capturing important molecular features for biological activity. nih.gov

Physicochemical Descriptors: Properties like molar refractivity (MR) and the logarithm of the octanol/water partition coefficient (logP) are commonly used. Molar refractivity is related to the volume of the molecule and its polarizability, which can be important for binding to a receptor. nih.gov LogP is a measure of the compound's hydrophobicity, which influences its ability to cross cell membranes.

3D Descriptors: In more advanced models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), 3D descriptors are used. These methods calculate steric and electrostatic fields around the aligned molecules to generate a 3D QSAR model. slideshare.netnih.gov Such approaches can provide detailed insights into the spatial requirements for optimal biological activity.

An illustrative selection of descriptors that would be relevant for QSAR studies of this compound and its analogs is presented in the table below.

| Descriptor Class | Descriptor Name | Symbol | Description |

|---|---|---|---|

| Electronic | Cosmic Total Energy | Cos E | Represents the total energy of the molecule in a simulated environment. researchgate.net |

| Electronic | Energy of HOMO | EHOMO | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. imist.ma |

| Electronic | Energy of LUMO | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. imist.ma |

| Topological | Global Topological Charge Index | GTCI | A measure of the charge transfer between pairs of atoms in the molecule. nih.gov |

| Physicochemical | Molar Refractivity | MR | A measure of the molar volume and polarizability of a molecule. nih.gov |

| Physicochemical | Octanol/Water Partition Coefficient | logP | A measure of the hydrophobicity of the molecule. |

| 3D | CoMFA Steric Field | - | Describes the steric interactions between the molecule and a probe atom. slideshare.net |

| 3D | CoMSIA Electrostatic Field | - | Describes the electrostatic interactions between the molecule and a probe atom. nih.gov |

Model Validation

Once a QSAR model is developed, its reliability and predictive power must be rigorously assessed through a process of validation. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. The validation process typically involves both internal and external validation techniques. nih.gov

Internal Validation: This method assesses the robustness of the model using the same dataset that was used for its development. The most common internal validation technique is leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The cross-validated correlation coefficient (q²) is then calculated. A q² value greater than 0.5 is generally considered indicative of a robust model. jprdi.vn

External Validation: This is a more stringent test of the model's predictive ability. The initial dataset is divided into a training set, which is used to build the model, and a test set, which is kept aside. The developed model is then used to predict the biological activities of the compounds in the test set. The predictive ability is evaluated by calculating the predicted correlation coefficient (R²pred). A high R²pred value (typically > 0.6) indicates good predictive power. nih.govacs.org

The statistical quality of the QSAR model is judged by several parameters, including:

Coefficient of determination (R²): This measures the goodness of fit of the model to the training data. Values closer to 1.0 indicate a better fit.

Cross-validated correlation coefficient (q²): As described above, this assesses the internal predictive ability of the model.

Standard error of the estimate (SEE): This indicates the absolute error in the predicted activity values.

Fischer's value (F-test): This is a measure of the statistical significance of the model.

The following table provides an example of the statistical parameters used for the validation of a hypothetical QSAR model for this compound derivatives.

| Parameter | Symbol | Typical Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. imist.majprdi.vn |

| Cross-validated Correlation Coefficient (LOO) | q² | > 0.5 | Assesses the internal predictive power and robustness of the model. jprdi.vn |

| Predicted Correlation Coefficient (External Test Set) | R²pred | > 0.6 | Evaluates the model's ability to predict the activity of an external set of compounds. nih.govacs.org |

| Root Mean Square Error of Prediction | RMSEP | Low value | Measures the average magnitude of the errors in predictions for the test set. jprdi.vn |

| F-test value | F | High value | Indicates the statistical significance of the regression model. nih.gov |

By carefully selecting appropriate descriptors and rigorously validating the resulting model, it is possible to develop a predictive QSAR model for this compound that can be a valuable tool in the design and discovery of new analogs with enhanced biological activities.

Preclinical Biological Activity Investigations in Cellular and Acelullar Models

Cellular Growth Inhibition Studies in In Vitro Cell Lines

Dose-Response Characterization

There is no available scientific literature that characterizes the dose-response relationship of 3,4,5-Trihydroxybenzohydroxamic acid in in vitro cell lines.

Cell Cycle Perturbation Analysis

No studies have been identified that analyze the effects of this compound on cell cycle progression in any cell line.

Biochemical Assays for Target Engagement and Pathway Modulation

Assessment of Enzyme Activity in Cell Lysates

Information regarding the assessment of enzyme activity in cell lysates following treatment with this compound is not available in published research.

Analysis of Downstream Signaling Pathways Affected by Inhibition

There are no studies detailing the analysis of downstream signaling pathways that are modulated by this compound.

Mechanistic Studies in Preclinical In Vivo Models

No preclinical in vivo studies focusing on the molecular and cellular changes induced by this compound have been found in the course of this review.